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Compound of Interest

Compound Name:
5-Ethyl-3-hydroxy-4-methylfuran-

2(5H)-one

CAS No.: 698-10-2

Cat. No.: B105307

Get Quote

A Technical Guide for Food Scientists and Formulation Professionals

Part 1: Foundational Understanding of Maple
Furanone
Maple furanone, also known by its synonym Sotolon, is a high-impact aroma chemical that

imparts a characteristic sweet, maple, and caramel-like flavor. Its potency and complex sensory

profile make it a versatile and valuable tool in the arsenal of flavor chemists and food product

developers. A thorough understanding of its fundamental properties is crucial for its effective

and safe application.

Chemical Identity and Core Attributes
Maple furanone is a lactone, a cyclic ester, that is found naturally in a variety of foods but is

also produced synthetically for commercial use as a flavoring agent.[1][2] Its synthetic form

offers high purity (>97-99%) and consistency, which are critical for reproducible food

manufacturing.[1]
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IUPAC Name: 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

Synonyms: Sotolon, Ethyl Fenugreek Lactone, Emoxyfurone, Caramel Furanone[3][4]

CAS Number: 698-10-2[5]

FEMA Number: 3153[5]

Molecular Formula: C₇H₁₀O₃[5]

Molecular Weight: 142.15 g/mol [5][6]

Diagram 1: Chemical Structure of Maple Furanone (Sotolon)

A 2D representation of the molecular structure of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.

Physicochemical Properties
The physical and chemical characteristics of Maple furanone dictate its behavior in food

systems, including its solubility, volatility, and stability during processing and storage.

Table 1: Physicochemical Properties of Maple Furanone

Property Value Source(s)

Appearance
Pale yellow to yellow solid
or liquid

[4][7]

Melting Point 31-35 °C (88-95 °F) [5][7]

Boiling Point 83-86 °C @ 0.5 mm Hg [5][7]

Flash Point ~94 °C (201 °F) [4][7]

Solubility
Soluble in alcohol and water

(~74 g/L at 25°C)
[4][5][7]

Odor Type Caramellic, Maple, Sweet [3][7]

| Odor Strength| Very high; recommend smelling in a 0.01% solution or less |[4][7] |

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 17 Tech Support

https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J007136N0N
https://www.ecfr.gov/current/title-21
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.accessdata.fda.gov/scripts/cdrh/cfdocs/cfcfr/cfrsearch.cfm
https://www.ecfr.gov/current/title-21
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://www.ecfr.gov/current/title-21
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://www.ecfr.gov/current/title-21
https://www.femaflavor.org/flavor-library/5-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J007136N0N
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://www.ecfr.gov/current/title-21
https://www.femaflavor.org/sites/default/files/2021-06/Interim%20GRAS%2030_06022021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Natural Occurrence and Synthesis
Maple furanone is a potent contributor to the aroma of numerous natural products. It is

significantly associated with the flavor of fenugreek, aged sake, coffee, and soy sauce.[2][8][9]

Its formation in nature and during food processing often involves complex chemical reactions.

Precursors can include α-ketobutyric acid, which can be derived from the amino acid threonine,

and other compounds like ascorbic acid and ethanol.[10][11] Commercially, it is produced via

chemical synthesis to ensure a consistent and high-purity supply for the food industry.[12][13]

Part 2: Sensory Profile and Flavor Contribution
The defining characteristic of Maple furanone is its powerful and complex aroma profile, which

is highly dependent on its concentration.

Odor and Flavor Descriptors
At very low concentrations, Maple furanone imparts sweet, caramellic, and maple syrup-like

notes.[2][14] As the concentration increases, the profile shifts dramatically to become more

spicy, with dominant notes of fenugreek or even curry.[3][14] This dual nature makes it

exceptionally versatile. In its diluted form, it enhances sweet, brown flavors, while at higher

levels, it can be used to build savory, spicy profiles.

Common Descriptors:

Low Concentration: Maple syrup, caramel, brown sugar, sweet, nutty, butterscotch.[3][4][7]

High Concentration: Fenugreek, curry, spicy, lovage.[3][8][14]

Flavor Thresholds
Maple furanone is one of the most potent flavor compounds known, with extremely low

detection thresholds. This means that minuscule amounts can have a significant sensory

impact.

Table 2: Reported Odor and Flavor Thresholds for Maple Furanone (Sotolon)
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Medium Threshold Type Value Source(s)

Water
Retronasal
Detection

0.01 - 5 µg/L [15]

Air Nasal Detection 0.02 ng/L [15]

Dry White Wine Perception Threshold ~8 µg/L [16][17]

Port Wine Perception Threshold ~19 µg/L [16]

| Madeira Wine | Perception Threshold | ~23 µg/L |[18][19] |

Causality: The extremely low threshold is due to the specific stereochemistry of the molecule

and its efficient interaction with human olfactory receptors. This high potency necessitates

precise dosing to avoid overpowering the final product's flavor profile.

Part 3: Regulatory and Safety Landscape
The use of Maple furanone as a flavoring agent is well-regulated by major international bodies,

ensuring its safety for consumption.

United States (FDA): Maple furanone (as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone) is

recognized as a GRAS (Generally Recognized as Safe) substance by the Flavor and Extract

Manufacturers Association (FEMA) Expert Panel.[5][20] Its FEMA number is 3153. The

FEMA GRAS program is an established standard for the safety of flavor ingredients in the

U.S., and its findings are publicly available and submitted to the FDA.[7][13]

European Union (EFSA): The substance is compliant with EU Regulation 1334/2008, which

governs flavorings used in food.[1] It is listed in the EU's list of flavouring substances under

Flavis number 10.023.[1] EFSA is responsible for the scientific risk assessment of food

flavorings in the EU.[17]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives has also evaluated the

substance, further supporting its global acceptance.[5]

Safety Assessment: Toxicological data indicates that Maple furanone is not a safety concern

under its conditions of intended use as a flavoring ingredient.[5][12] Standard handling
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procedures, as outlined in Safety Data Sheets (SDS), should be followed in an industrial

setting. This includes avoiding direct contact with skin and eyes and ensuring adequate

ventilation.[12][20]

Part 4: Application in Food Systems: Protocols and
Best Practices
Maple furanone's potent and versatile profile allows for its use across a wide spectrum of food

and beverage products.

Recommended Food Categories and Starting Dosages
Precise dosage is critical. The following are suggested starting points for a flavor intended to be

dosed at 0.05% in the final product. Optimization through sensory testing is mandatory.

Table 3: Recommended Starting Dosages in Various Food Categories
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Food Category Application
Suggested Use
Level (in final
product)

Flavor Contribution

Sweet & Bakery

Maple Syrups,
Caramel,
Butterscotch

10 - 50 ppm

Enhances
authentic maple
and deep caramel
notes.

Baked Goods,

Cookies, Pastries
5 - 30 ppm

Adds comforting

sweetness and depth

of flavor.[1]

Chocolate & Cocoa ~1 ppm

Provides subtle

savory taste

advantages without

intrusion.

Beverages
Coffee, Liqueurs,

Flavored Milks
10 - 50 ppm

Boosts caramelic

backbone and rich,

sweet notes.[3]

Dairy Ice Cream, Yogurts 5 - 20 ppm

Imparts a luxurious

caramel or

butterscotch

character.[1]

Savory
Hydrolyzed Vegetable

Protein (HVP) Flavors
Up to 1000 ppm

Forms the

characteristic

backbone of HVP

flavors.

Roast Meat Flavors

(Beef, Pork)
100 - 300 ppm

Adds depth and a

complex, savory,

roasted profile.[3]

Soups, Sauces,

Gravies
10 - 50 ppm

Provides a rich,

umami-like and spicy

background note.
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| | Dried Mushroom Flavors | ~10 ppm | Recreates the savory, earthy depth of dried

mushrooms. |

Protocol: Sensory Evaluation for Optimal Concentration
This protocol provides a self-validating system to determine the ideal concentration of Maple

furanone in a specific food matrix.

Objective: To identify the optimal dosage of Maple furanone that achieves the desired flavor

profile without introducing off-notes.

Materials:

Food product base (the matrix to be flavored).

Stock solution of Maple furanone (e.g., 0.1% in propylene glycol or ethanol).

Trained sensory panel (8-12 members).

Identically coded sample cups, water, and unsalted crackers for palate cleansing.

Methodology:

Preparation of Samples:

Prepare a series of samples by spiking the food base with the Maple furanone stock

solution to achieve a range of concentrations. This range should bracket the

recommended starting dosages from Table 3.

Example concentrations: 0 ppm (control), 5 ppm, 10 ppm, 20 ppm, 40 ppm, 80 ppm.

The causality behind this wide range is to identify both the detection threshold and the

point at which the flavor character might shift undesirably (e.g., from "caramel" to "curry").

Ensure all samples are homogenized and equilibrated to the same temperature before

serving.

Sensory Evaluation Design:
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Employ a randomized, blind tasting design.

Use a descriptive analysis method. Panelists will rate the intensity of key positive

attributes (e.g., "maple," "caramel," "richness") and potential negative attributes (e.g.,

"fenugreek," "artificial," "overpowering") on a scale (e.g., 0-10).

This dual-attribute scaling is a self-validating mechanism; the optimal dose will show a

peak in positive attributes before a significant rise in negative ones.

Execution:

Present panelists with one sample at a time in a randomized order.

Instruct panelists to cleanse their palate with water and crackers between samples.

Panelists record their intensity ratings for each defined attribute for each sample.

Data Analysis:

For each sample concentration, calculate the mean score for each sensory attribute.

Plot the mean scores against the concentration of Maple furanone.

The optimal concentration is typically the one that maximizes the key positive attributes

while keeping negative attributes at or below a predetermined acceptable level. Statistical

analysis (e.g., ANOVA) can determine significant differences between samples.

Diagram 2: Workflow for Sensory Evaluation Protocol
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A stepwise workflow for determining the optimal concentration of Maple furanone in a food

product.

Part 5: Analytical Methodologies
Accurate quantification of Maple furanone is essential for quality control, regulatory

compliance, and research into flavor stability and formation.

Protocol: Quantification in a Food Matrix (e.g., Wine) by
LC-MS/MS
This protocol is adapted from established methods for analyzing Maple furanone (sotolon) in

complex matrices like wine and provides a robust framework for quantification.[16][17]

Objective: To accurately quantify the concentration of Maple furanone in a liquid food matrix.

Materials & Equipment:

Sample of food product (e.g., 15 mL of wine).

Dichloromethane (DCM) or Ethyl Acetate (extraction solvent).

Solid-Phase Extraction (SPE) cartridges (e.g., LiChrolut EN).
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LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).

Maple furanone (Sotolon) analytical standard.

Internal standard (e.g., isotopically labeled sotolon, if available).

Methodology:

Sample Preparation (Liquid-Liquid Extraction - LLE):

Causality: LLE is the first step to isolate the semi-volatile Maple furanone from the

complex, non-volatile matrix components (sugars, proteins, etc.).

To a 15 mL sample, add an appropriate volume of the internal standard solution.

Add 8 mL of ethyl acetate.

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

Centrifuge for 10 minutes at 4000 rpm to separate the organic and aqueous layers.

Carefully collect the upper organic layer (ethyl acetate) containing the analyte.

Sample Cleanup (Solid-Phase Extraction - SPE):

Causality: SPE is a critical cleanup step to remove interfering compounds that co-

extracted with the analyte, improving the sensitivity and longevity of the analytical column

and detector.

Condition the SPE cartridge according to the manufacturer's instructions.

Load the organic extract from the LLE step onto the cartridge.

Wash the cartridge with a non-polar solvent (e.g., pentane-DCM mix) to remove

interferences.

Elute the Maple furanone from the cartridge using a more polar solvent (e.g., pure DCM or

methanol).
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Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in

a known volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis:

Inject the reconstituted sample into the LC-MS/MS system.

Chromatographic Separation: Use a C18 column with a gradient elution (e.g., water with

0.1% formic acid and acetonitrile with 0.1% formic acid).

Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction

Monitoring (MRM) mode for highest sensitivity and selectivity.[16] Monitor at least two

specific precursor-to-product ion transitions for both the analyte and the internal standard

to ensure confident identification and quantification.

Quantification:

Prepare a calibration curve using the analytical standard across a range of concentrations

relevant to the expected sample levels.

Calculate the concentration of Maple furanone in the original sample by comparing the

peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram 3: Protocol for Quantification of Maple Furanone in a Food Matrix
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Workflow illustrating the key stages of sample preparation and analysis for Maple furanone

quantification.

Part 6: Advanced Topics and Future Trends
Flavor Precursor Systems
Research has shown that Maple furanone can be generated in situ during food processing

(e.g., baking or retorting) from non-aromatic precursors.[8] Key precursors include certain

amino acids (like 4-hydroxy-isoleucine, found in fenugreek) and reaction products from the

Maillard reaction or ascorbic acid degradation.[10][15] The development of stable precursor

systems that release Maple furanone under specific processing conditions is an innovative

area. This approach can lead to a more "process-stable" flavor and can be labeled more

cleanly (e.g., as part of a natural reaction flavor).

Encapsulation and Controlled Release
Given its high potency and potential for degradation or flavor scalping in complex food

matrices, encapsulation is a promising technology. Encapsulating Maple furanone in a

protective matrix (e.g., through spray drying or coacervation) can offer several advantages:

Improved Stability: Protects the molecule from adverse conditions like oxidation, light, and

heat.

Controlled Release: Allows for the flavor to be released at a specific time, triggered by

factors like moisture, pH change, or temperature, enhancing the consumer's sensory

experience.

Handling: Converts a potentially difficult-to-handle liquid/low melting point solid into a free-

flowing powder, simplifying dosing and mixing in industrial settings.

References
Title: 5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE Source: FEMA URL:[Link]

Title: Maple Furanone (CAS 698-10-2) | Trusted Flavor Ingredient Source: ChemHub URL:

[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 17 Tech Support

https://ecfr.io/Title-21/Part-73/Subpart-B
https://www.researchgate.net/publication/239599910_Sweeteners_permitted_in_the_European_Union_Safety_aspects
https://www.efsa.europa.eu/en/topics/topic/flavourings
https://www.femaflavor.org/flavor/31535-ethyl-3-hydroxy-4-methyl-25h-furanone
https://www.chemhub.com/flavor-fragrance-ingredients/synthetic/maple-furanone-synthetic-cas-698-10-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone

(Sotolon), the Key Compound for Sugary Flavor Source: Taylor & Francis Online URL:[Link]

Title: maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H) Source: The Good Scents Company

URL:[Link]

Title: Maple Furanone Source: Prinova URL:[Link]

Title: maple furanone Source: FlavScents URL:[Link]

Title: furanone (sotolon) from 4-hydroxy-L-isoleucine and 3-amino-4,5-dimethyl-2-oxo-tetrahy

Source: Unknown URL:[Link]

Title: Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone

(Sotolon), the Key Compound for Sugary Flavor Source: Oxford Academic URL:[Link]

Title: maple furanone | CAS#:144831-60-7 Source: Chemsrc URL:[Link]

Title: Is Sotolon Relevant to the Aroma of Madeira Wine Blends? Source: MDPI URL:[Link]

Title: UHPLC Quantification of Sotolon in White Wine Source: Journal of Agricultural and

Food Chemistry URL:[Link]

Title: Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid

Extraction Followed by LC-MS/MS Analysis Source: PMC - PubMed Central URL:[Link]

Title: 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) Causing an Off-Flavor: Elucidation of

Its Formation Pathways during Storage of Citrus Soft Drinks Source: ACS Publications URL:

[Link]

Title: Sotolon in Madeira Wine New insights on the aroma impact and main formation

pathways Source: DigitUMa URL:[Link]

Title: Sotolon formation pathways from ascorbic acid and ethanol postulated by K€ onig (24).

Source: Semantics Scholar URL:[Link]

Title: UHPLC Quantification of Sotolon in White Wine Source: PubMed URL:[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.tandfonline.com/doi/abs/10.1080/00021369.1983.10865801
http://www.thegoodscentscompany.com/data/rw1034441.html
https://www.prinovausa.com/us/en/products/aroma-chemicals/all-aroma-chemicals/maple-furanone.html
http://www.flavscents.com/search/698-10-2
https://www.imreblank.ch/pdf/1997_Blank_Sotolon_HIL.pdf
https://academic.oup.com/bbb/article-abstract/47/5/1217/5966444
https://www.chemsrc.com/en/cas/144831-60-7_833358.html
https://www.mdpi.com/2304-8158/8/11/566
https://pubs.acs.org/doi/10.1021/jf500508m
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6317112/
https://pubs.acs.org/doi/abs/10.1021/jf990549u
https://digituma.uma.pt/bitstream/10400.13/3289/1/PhDThesis_VandaPereira.pdf
https://www.semanticscholar.org/paper/Sotolon-formation-pathways-from-ascorbic-acid-and-K%C3%B6nig/02479f64931a293c3062319201f80693a9d5e396
https://pubmed.ncbi.nlm.nih.gov/24796607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Role of sotolon in the aroma of sweet fortified wines. Influence of conservation and

ageing conditions Source: OENO One URL:[Link]

Title: Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase

extraction and gas chromatography-ion-trap mass spectrometry Source: ResearchGate

URL:[Link]

Title: Is Sotolon Relevant to the Aroma of Madeira Wine Blends? Source: ResearchGate

URL:[Link]

Title: furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-

dihydro-2(5H) Source: Imre Blank's Homepage URL:[Link]

Title: The Flavor Chemistry of Fortified Wines—A Comprehensive Approach Source: MDPI

URL:[Link]

Title: Burnt Sugar Notes Source: Leffingwell & Associates URL:[Link]

Title: Flavor Bites: Sotolon Source: Perfumer & Flavorist URL:[Link]

Title: Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and

2(5H)-furanones Source: NIH URL:[Link]

Title: maple furanone, 698-10-2 Source: The Good Scents Company URL:[Link]

Title: Safety Data Sheet Source: Knowde URL:[Link]

Title: RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone,

CAS Registry Number 4166-20 Source: ScienceDirect URL:[Link]

Title: Polymeric Systems for the Controlled Release of Flavonoids Source: MDPI URL:[Link]

Title: Safety Data Sheet Source: O'LAUGHLIN CORPORATION URL:[Link]

Title: Efficient strategies for controlled release of nanoencapsulated phytohormones to

improve plant stress tolerance Source: PubMed Central URL:[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://oeno-one.eu/article/view/970
https://www.researchgate.net/publication/10903823_Quantitative_determination_of_sotolon_maltol_and_free_furaneol_in_wine_by_solid-phase_extraction_and_gas_chromatography-ion-trap_mass_spectrometry
https://www.researchgate.net/publication/337180479_Is_Sotolon_Relevant_to_the_Aroma_of_Madeira_Wine_Blends
https://www.imreblank.ch/pdf/1997_Blank_Sotolon_HIL.pdf
https://www.mdpi.com/2304-8158/10/6/1233
https://www.leffingwell.com/burnt_sugar.htm
https://www.perfumerflavorist.com/flavor/application/savory/Flavor-Bites-Sotolon-373516631.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6662760/
http://www.thegoodscentscompany.com/data/rw1034441.html
https://media.knowde.com/image/upload/v1669711680/production/sds/9a7d3a24-b15a-493a-86a0-5694a11f274a.pdf
https://www.sciencedirect.com/science/article/pii/S027869152400693X
https://www.mdpi.com/2073-4360/12/10/2289
https://www.olaughlinco.com/sds/772-3269.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202213/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Title: Smart Coatings Prepared via MAPLE Deposition of Polymer Nanocapsules for Light-

Induced Release Source: MDPI URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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maple-furanone-as-a-flavoring-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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